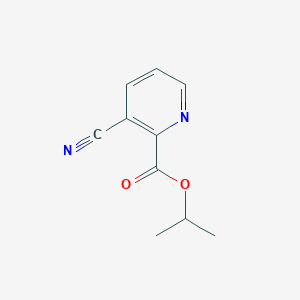

Isopropyl 3-cyanopicolinate

CAS No.:

Cat. No.: VC16395804

Molecular Formula: C10H10N2O2

Molecular Weight: 190.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10N2O2 |

|---|---|

| Molecular Weight | 190.20 g/mol |

| IUPAC Name | propan-2-yl 3-cyanopyridine-2-carboxylate |

| Standard InChI | InChI=1S/C10H10N2O2/c1-7(2)14-10(13)9-8(6-11)4-3-5-12-9/h3-5,7H,1-2H3 |

| Standard InChI Key | MKTBXAIHGIDJCP-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)OC(=O)C1=C(C=CC=N1)C#N |

Introduction

Chemical Identity and Structural Elucidation

Isopropyl 3-cyanopicolinate is defined by the systematic name isopropyl 3-cyano-2-pyridinecarboxylate. Its molecular formula is C₁₀H₁₀N₂O₂, corresponding to a molecular weight of 190.20 g/mol. The compound’s structure integrates a pyridine core, a cyano substituent (–C≡N), and an isopropyl ester group (–OCOOC(CH₃)₂), as illustrated by its SMILES notation: CC(C)OC(=O)C1=C(C=CC=N1)C#N .

Stereochemical and Topological Features

-

Stereochemistry: The compound lacks chiral centers, as confirmed by the absence of stereochemical descriptors in its InChIKey (MKTBXAIHGIDJCP-UHFFFAOYSA-N) .

-

Rotatable Bonds: Three rotatable bonds are present, corresponding to the ester linkage and the isopropyl group .

-

Topological Polar Surface Area (TPSA): Calculated as 63 Ų, indicating moderate polarity influenced by the cyano and ester functionalities .

Table 1: Key Structural and Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀N₂O₂ |

| Molecular Weight | 190.20 g/mol |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

| XLogP | 1.6 |

| Topological Polar Surface Area | 63 Ų |

| Rotatable Bonds | 3 |

Synthetic Pathways and Reaction Dynamics

While no explicit synthetic protocols for isopropyl 3-cyanopicolinate are documented in the reviewed literature, its structure suggests plausible routes analogous to picolinate ester synthesis.

Hypothetical Synthesis Strategies

-

Esterification of 3-Cyanopicolinic Acid:

Reaction of 3-cyanopicolinic acid with isopropanol under acid catalysis (e.g., H₂SO₄) could yield the target ester via Fischer esterification. -

Cyanation of Halogenated Precursors:

Introduction of the cyano group via nucleophilic substitution on a 3-halopicolinate intermediate using cyanide sources (e.g., CuCN).

Challenges in Synthesis

-

Steric Hindrance: The isopropyl group may impede reaction efficiency during esterification.

-

Cyano Group Stability: Sensitivity of the –C≡N group to hydrolysis under acidic or basic conditions necessitates controlled reaction environments.

Physicochemical and Computational Properties

Solubility and Partitioning

-

LogP (XLogP): 1.6, indicating moderate lipophilicity suitable for penetration across biological membranes .

-

Aqueous Solubility: Predicted to be low due to the compound’s hydrophobic isopropyl and aromatic groups.

Spectroscopic Characteristics

Although experimental spectral data (e.g., NMR, IR) are unavailable, computational predictions suggest:

-

IR Spectroscopy: Strong absorptions near 2240 cm⁻¹ (C≡N stretch) and 1720 cm⁻¹ (ester C=O stretch).

-

Mass Spectrometry: A molecular ion peak at m/z 190.07 (M⁺) with fragmentation patterns arising from loss of isopropoxy (–OC₃H₇) and cyano (–CN) groups.

Table 2: Computed Physicochemical Properties

| Property | Value |

|---|---|

| Exact Mass | 190.0742 g/mol |

| Monoisotopic Mass | 190.0742 g/mol |

| Heavy Atom Count | 14 |

| Complexity | 254 |

| Covalent Bond Units | 1 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume